N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 2,4-dimethylaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine and thiocarbamide under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)piperazine-1-carbothioamide
- 4-(4-fluorophenyl)piperazine-1-carbothioamide
- N-(2,4-dimethylphenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide
Uniqueness
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of both 2,4-dimethylphenyl and 4-fluorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-14-3-8-18(15(2)13-14)21-19(24)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZIWIPPYANLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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